4'-Ethylthio-2,2,2-trifluoroacetophenone
Overview
Description
4’-Ethylthio-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C10H9F3OS and a molecular weight of 234.24 . It is used in various fields of research, including life sciences and organic synthesis .
Molecular Structure Analysis
The molecular structure of 4’-Ethylthio-2,2,2-trifluoroacetophenone consists of a phenyl ring attached to a trifluoroacetyl group and an ethylthio group at the para position .Physical and Chemical Properties Analysis
4’-Ethylthio-2,2,2-trifluoroacetophenone has a molecular weight of 234.24 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Fluorescence "Turn-On" Sensing
4'-Ethylthio-2,2,2-trifluoroacetophenone derivatives have been used in fluorescence "turn-on" sensing of carboxylate anions, where derivatives containing ter- or pentathiophene moieties exhibit significant fluorescence enhancement upon binding with carboxylate anions. This enhancement is attributed to intramolecular hydrogen bonding stabilization of an anion-ionophore adduct, which prevents a potential quenching process related to the n-pi* transition from the trifluoroacetophenone moiety (Dae-Sik Kim & K. Ahn, 2008).
Enhanced Conductivity and Work Function
Research has explored the application of perfluorinated carboxylic acids, like trifluoroacetic acid (TFA), on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) films to improve their conductivity and work function. This treatment leads to a significant decrease in film thickness and sheet resistance, contributing to the development of more effective transparent electrodes (P. Sze et al., 2017).
Polymer Photodetectors
Modified 3,4-ethylenedioxythiophene derivatives have been utilized to enhance the detectivities of polymer photodetectors by significantly depressing the dark current without notably affecting their photovoltaic properties. This strategy is applicable across a variety of conjugated polymers, expanding their photoresponse range from ultraviolet to near-infrared (Luozheng Zhang et al., 2015).
Future Directions
Properties
IUPAC Name |
1-(4-ethylsulfanylphenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3OS/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZELFQVSBHVSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374555 | |
Record name | 4'-Ethylthio-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-09-8 | |
Record name | 1-[4-(Ethylthio)phenyl]-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845823-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Ethylthio-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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